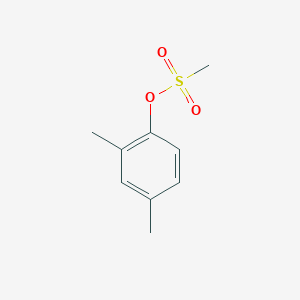

2,4-Dimethylphenyl methanesulfonate

Description

2,4-Dimethylphenyl methanesulfonate is an organosulfur compound featuring a methanesulfonate ester group (-OSO₂CH₃) attached to a 2,4-dimethylphenyl substituent. This class of compounds is notable for its stability and reactivity, making it valuable in organic synthesis, pharmaceuticals, and materials science. The electron-donating methyl groups at the 2- and 4-positions of the phenyl ring likely enhance the compound’s solubility in nonpolar solvents and modulate its reactivity in nucleophilic substitution reactions.

Propriétés

Formule moléculaire |

C9H12O3S |

|---|---|

Poids moléculaire |

200.26 g/mol |

Nom IUPAC |

(2,4-dimethylphenyl) methanesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)12-13(3,10)11/h4-6H,1-3H3 |

Clé InChI |

IEEWDXMYFCUFFF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C)C |

SMILES canonique |

CC1=CC(=C(C=C1)OS(=O)(=O)C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyl Methanesulfonates

(a) (2,4-Dichlorophenyl)methanesulfonyl Chloride

- Structure : Features chlorine substituents at the 2- and 4-positions instead of methyl groups.

- Reactivity : The electron-withdrawing Cl substituents increase the electrophilicity of the sulfonyl group, making it more reactive toward nucleophiles compared to the methyl-substituted analog. This is critical in applications like peptide synthesis or polymer crosslinking .

- Applications : Primarily used as a sulfonating agent or intermediate in pharmaceutical research.

(b) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulfonate

- Structure : Contains a dioxolane ring (a cyclic ketal) instead of a benzene ring.

- Properties : The oxygen-rich dioxolane ring enhances polarity and water solubility. This structural difference makes it suitable for glycosylation reactions or carbohydrate chemistry .

- Stability : The cyclic structure may confer greater hydrolytic stability compared to aromatic methanesulfonates.

Table 1: Comparison of Substituted Phenyl Methanesulfonates

| Compound | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|

| 2,4-Dimethylphenyl methanesulfonate | 2,4-dimethylphenyl | C₉H₁₂O₃S | Organic synthesis, stabilizers |

| (2,4-Dichlorophenyl)methanesulfonyl chloride | 2,4-dichlorophenyl | C₇H₅Cl₂O₂S | Sulfonation reactions |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate | Dioxolane ring | C₇H₁₂O₅S | Carbohydrate chemistry |

Triazine Derivatives with 2,4-Dimethylphenyl Groups

Several s-triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) share the 2,4-dimethylphenyl substituent but incorporate a triazine core .

- Structural Impact : The triazine ring introduces strong UV absorption properties, making these compounds effective as light stabilizers in plastics and coatings.

- Functional Differences : Unlike 2,4-dimethylphenyl methanesulfonate, triazine derivatives are optimized for photostability rather than sulfonate-mediated reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.